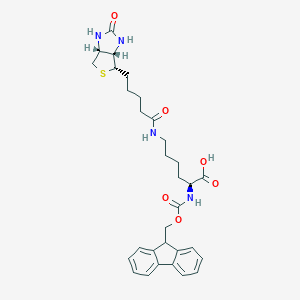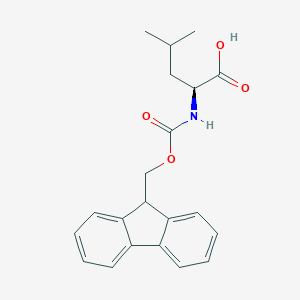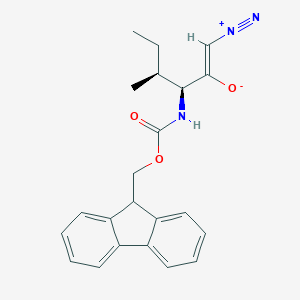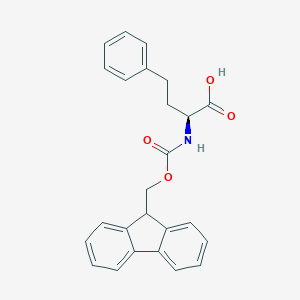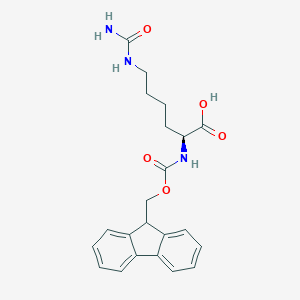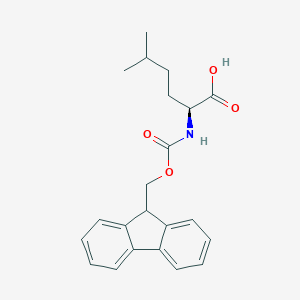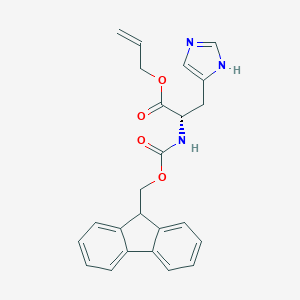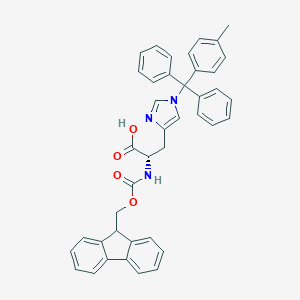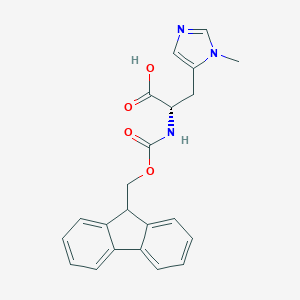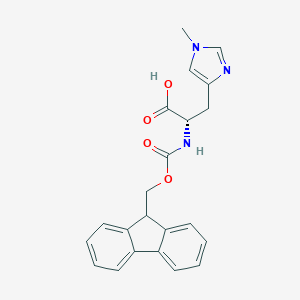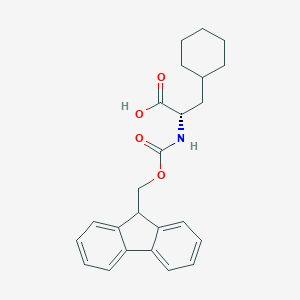
Fmoc-Cha-OH
Übersicht
Beschreibung
Fmoc-Cha-OH, also known as N-α-Fmoc-β-cyclohexyl-L-alanine, is a compound widely used in organic synthesis, particularly in the field of peptide synthesis. It is characterized by its fluorenyl and cyclohexyl functional groups. The compound is a standard building block for introducing cyclohexylalanine amino-acid residues by Fmoc solid-phase peptide synthesis .
Wissenschaftliche Forschungsanwendungen
Fmoc-Cha-OH is extensively used in scientific research, particularly in the synthesis of peptides. Its applications include:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and the development of peptide-based probes.
Medicine: Plays a role in the development of peptide-based therapeutics and vaccines.
Industry: Used in the production of synthetic peptides for research and pharmaceutical purposes.
Wirkmechanismus
Target of Action
Fmoc-Cha-OH, also known as N-α-Fmoc-β-cyclohexyl-L-alanine, is a derivative of the amino acid alanine . It is primarily used as a protecting group for amines in peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Mode of Action
The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This process is crucial in the synthesis of peptides, as it allows for the sequential addition of amino acids while preventing side reactions .
Biochemical Pathways
The Fmoc group plays a significant role in the chemical synthesis of peptides . Its development and integration into current synthesis methods is considered a major landmark in the history of peptide synthesis . The Fmoc group allows for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .
Pharmacokinetics
Amino acids are generally well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted in the urine .
Result of Action
The primary result of this compound’s action is the protection of amines during peptide synthesis, allowing for the sequential addition of amino acids . This leads to the successful synthesis of peptides, which play crucial roles in various biological functions, including acting as hormones, neurotransmitters, and antibiotics .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . Additionally, the removal of the Fmoc group is facilitated by the presence of a base, such as piperidine . The reaction conditions, including temperature, pH, and solvent, can also impact the efficiency of this compound’s action .
Biochemische Analyse
Biochemical Properties
Fmoc-Cha-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . The Fmoc group in this compound acts as a temporary protecting group for the N-terminus of the amino acid during peptide synthesis . This group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Molecular Mechanism
The molecular mechanism of this compound involves the protection and deprotection of the N-terminus of the amino acid during peptide synthesis . The Fmoc group is introduced by reacting the amine with Fmoc-Cl . The Fmoc group is then rapidly removed by base, typically piperidine .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound are important factors in its use in peptide synthesis. The Fmoc group is stable under the conditions used in peptide synthesis, but it can be rapidly removed by base when needed .
Metabolic Pathways
The metabolic pathways involving this compound are primarily related to its role in peptide synthesis . The introduction and removal of the Fmoc group are key steps in these pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely to be closely related to its role in peptide synthesis . Specific details about its transporters or binding proteins are not currently available.
Subcellular Localization
Given its role in peptide synthesis, it is likely to be found in the areas of the cell where protein synthesis occurs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Fmoc-Cha-OH typically involves the protection of the amino group of cyclohexylalanine with the fluorenylmethoxycarbonyl (Fmoc) group. This can be achieved using Fmoc chloride under Schotten-Baumann conditions, such as sodium bicarbonate in dioxane and water, or with anhydrous conditions using pyridine and dichloromethane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by reacting Fmoc chloride with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis techniques, which allow for the efficient and high-yield production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-Cha-OH primarily undergoes reactions typical of amino acids and their derivatives. These include:
Substitution Reactions: The Fmoc group can be removed using secondary amines such as piperidine, leading to the formation of the free amino acid.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Coupling Reagents: DCC and HOBt are frequently used in peptide coupling reactions.
Major Products Formed
The major products formed from these reactions are peptides and peptide derivatives, which are essential in various biochemical and pharmaceutical applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Leu-OH: Used for introducing leucine residues in peptide synthesis.
Fmoc-Thi-OH: Used for introducing threonine residues.
Fmoc-D-Cha-OH: The D-enantiomer of Fmoc-Cha-OH, used for introducing D-cyclohexylalanine residues.
Uniqueness
This compound is unique due to its cyclohexyl functional group, which imparts distinct steric and hydrophobic properties to the peptides it is incorporated into. This makes it particularly useful in the synthesis of peptides with specific structural and functional characteristics .
Eigenschaften
IUPAC Name |
(2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,16,21-22H,1-3,8-9,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJAUEZBPWTKIV-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359653 | |
| Record name | Fmoc-Cha-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135673-97-1 | |
| Record name | Fmoc-Cha-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


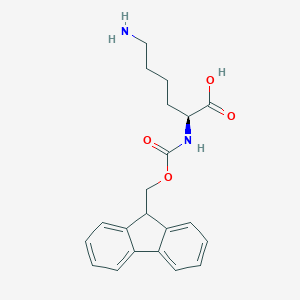
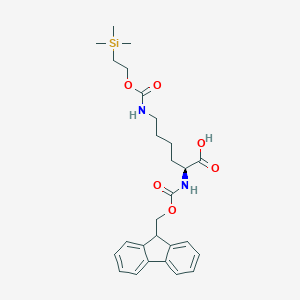
![[(5S)-5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-trimethylazanium;chloride](/img/structure/B557432.png)
